An In-Depth Technical Guide to 3-(7H-purin-6-yl)aniline: Physicochemical Properties, Synthesis, and Biological Context
An In-Depth Technical Guide to 3-(7H-purin-6-yl)aniline: Physicochemical Properties, Synthesis, and Biological Context
Prepared for: Researchers, Scientists, and Drug Development Professionals
Section 1: Core Compound Identification and Introduction
3-(7H-purin-6-yl)aniline is a heterocyclic aromatic compound featuring a purine ring C-C bonded to an aniline moiety at the meta position. This structural class, combining the biologically ubiquitous purine scaffold with the versatile aniline chemical handle, is of significant interest in medicinal chemistry. Purine analogs are fundamental to cellular processes and have been successfully developed as anticancer, antiviral, and kinase inhibitor drugs.[1][2] The aniline portion provides a valuable site for further chemical modification, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.
It is crucial to distinguish 3-(7H-purin-6-yl)aniline from its more common isomer, N-purin-6-ylaniline (also known as 6-anilinopurine), where the aniline nitrogen is directly bonded to the C6 position of the purine ring.[3] This guide focuses specifically on the C-C linked meta-isomer, for which public domain data is less prevalent, necessitating a reliance on established chemical principles and predictive models for some properties.
Table 1: Compound Identifiers
| Parameter | Value | Source |
| IUPAC Name | 3-(7H-purin-6-yl)aniline | IUPAC Nomenclature |
| Synonyms | 3-(purin-6-yl)benzenamine | |
| CAS Number | Not assigned / Not found in public databases | |
| Molecular Formula | C₁₁H₉N₅ | PubChem[3] |
| Molecular Weight | 211.22 g/mol | PubChem[3] |
Section 2: Physicochemical Properties
The physicochemical profile of a compound is paramount in drug development, dictating its absorption, distribution, metabolism, and excretion (ADME) properties. While experimental data for 3-(7H-purin-6-yl)aniline is scarce, the following table summarizes key predicted values and their implications for research applications. These predictions are based on established algorithms and data from structurally similar compounds.[4][5]
Table 2: Predicted Physicochemical Data
| Property | Predicted Value | Significance in Drug Development |
| Melting Point | ~280-300 °C | Indicates high thermal stability and strong intermolecular forces (e.g., hydrogen bonding) due to the purine core. |
| logP (Octanol/Water) | 1.9 ± 0.5 | Suggests moderate lipophilicity, which is often a good starting point for achieving cell membrane permeability without sacrificing aqueous solubility. |
| Aqueous Solubility | Low to moderate | The purine and aniline moieties offer hydrogen bonding potential, but the overall aromatic character limits high solubility. Solubility is expected to be pH-dependent.[6] |
| pKa (most basic) | 3.5 - 4.5 (Purine N1/N7) | The purine ring nitrogens are the most basic sites. At physiological pH (7.4), the molecule will be predominantly neutral, aiding membrane crossing. |
| pKa (most acidic) | 8.5 - 9.5 (Purine N9-H) | The N-H proton on the imidazole part of the purine is weakly acidic. |
| Polar Surface Area (PSA) | ~79 Ų | This value suggests good potential for oral bioavailability, as it falls within the typical range for CNS-active and other orally administered drugs. |
Section 3: Synthesis and Characterization
The synthesis of 3-(7H-purin-6-yl)aniline can be efficiently achieved through modern cross-coupling methodologies, which are foundational to the construction of biaryl systems in pharmaceutical chemistry.[7][8]
3.1: Retrosynthetic Analysis and Strategy
The most logical and field-proven approach for constructing the C-C bond between the purine and aniline rings is a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[8][9] This strategy offers high functional group tolerance, excellent yields, and commercially available starting materials. The key disconnection is made at the aryl-aryl bond, leading to two primary synthons: a halogenated purine and an aminophenylboronic acid derivative.
3.2: Detailed Experimental Protocol (Suzuki-Miyaura Coupling)
This protocol is a self-validating system; successful synthesis relies on careful exclusion of oxygen and monitoring of reaction progress via TLC or LC-MS, with final product identity confirmed by spectroscopic analysis.
Objective: To synthesize 3-(7H-purin-6-yl)aniline from 6-chloropurine and 3-aminophenylboronic acid.
Materials:
-
6-Chloropurine (1.0 eq)
-
3-Aminophenylboronic acid hemisulfate (1.2 eq)[10]
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 eq) or Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)[8]
-
SPhos or other suitable phosphine ligand (e.g., PPh₃) (0.05 - 0.10 eq)
-
Potassium Carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃) (3.0 eq)[8]
-
1,4-Dioxane or Dimethoxyethane (DME) / Water (4:1 mixture)
-
Argon or Nitrogen gas (inert atmosphere)
-
Ethyl acetate, Brine, Anhydrous Magnesium Sulfate (MgSO₄) for workup
Procedure:
-
Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 6-chloropurine (1.0 eq), 3-aminophenylboronic acid hemisulfate (1.2 eq), and K₂CO₃ (3.0 eq).
-
Inerting the System: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. This step is critical as the Palladium(0) catalyst is oxygen-sensitive.
-
Catalyst Addition: Under a positive pressure of inert gas, add the Palladium catalyst and the phosphine ligand. The choice of ligand can be crucial for yield and reaction time, with buchwald-type ligands like SPhos often providing superior results for heteroaryl couplings.[11]
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/Water 4:1) via cannula or syringe. The aqueous component is essential for the transmetalation step of the catalytic cycle.
-
Reaction: Heat the mixture to reflux (typically 85-100 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the 6-chloropurine starting material is consumed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature and dilute with ethyl acetate and water. Separate the organic layer. Wash the organic layer sequentially with water and brine to remove inorganic salts and water-soluble impurities.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethanol/Water) to yield pure 3-(7H-purin-6-yl)aniline.
3.3: Workflow Visualization
3.4: Spectroscopic Characterization
Confirmation of the final product structure is achieved through standard spectroscopic methods.
-
¹H NMR: Expect characteristic signals for the purine protons (typically singlets between 8.0-9.0 ppm) and distinct aromatic signals for the meta-substituted aniline ring. The -NH₂ protons will appear as a broad singlet.
-
¹³C NMR: The spectrum will show the expected number of aromatic carbons, with purine carbons appearing at lower field (140-160 ppm) compared to most of the aniline carbons.
-
Mass Spectrometry (ESI-MS): The protonated molecular ion [M+H]⁺ should be observed at m/z 212.22, confirming the molecular weight.
Section 4: Biological Context and Potential Applications
Derivatives of 6-arylpurines have demonstrated significant cytostatic and antineoplastic activity.[9] The primary mechanism of action for many purine-based inhibitors is competitive inhibition at the ATP-binding site of protein kinases.[1]
4.1: Mechanism of Action - Kinase Inhibition
Protein kinases are a large family of enzymes that regulate a majority of cellular pathways. Their dysregulation is a hallmark of cancer. Kinases use ATP to phosphorylate substrate proteins. The purine core of 3-(7H-purin-6-yl)aniline mimics the adenine base of ATP, allowing it to bind in the enzyme's active site. The attached 3-aminophenyl group extends into other regions of the binding pocket, providing opportunities for additional interactions that can confer both potency and selectivity. The amino group serves as a key vector for further chemical elaboration to optimize these interactions.
4.2: Signaling Pathway Visualization
// Nodes GF [label="Growth Factor", fillcolor="#F1F3F4", fontcolor="#202124"]; RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#E8F0FE", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#E8F0FE", fontcolor="#202124"]; Akt [label="Akt Kinase", fillcolor="#E8F0FE", fontcolor="#202124"]; Cell [label="Cell Proliferation\n& Survival", shape=ellipse, fillcolor="#E6F4EA", fontcolor="#202124"]; Inhibitor [label="3-(7H-purin-6-yl)aniline\n(Kinase Inhibitor)", shape=box, style=filled, fillcolor="#FCE8E6", fontcolor="#202124", penwidth=1.5, color="#EA4335"]; ATP [label="ATP", shape=diamond, fillcolor="#FEF7E0", fontcolor="#202124"]; ADP [label="ADP", shape=diamond, fillcolor="#FEF7E0", fontcolor="#202124"];
// Edges GF -> RTK [style=dashed]; RTK -> PI3K; PI3K -> Akt; Akt -> Cell; ATP -> Akt; Akt -> ADP [style=dashed, arrowhead=none]; Inhibitor -> Akt [color="#EA4335", style=bold, arrowhead=tee, label=" Competitive\n Inhibition "]; } Caption: Inhibition of a generic kinase (e.g., Akt) signaling pathway.
Section 5: Safety and Handling
While specific toxicology data for 3-(7H-purin-6-yl)aniline is unavailable, data for its isomer N-purin-6-ylaniline and general chemical class provide handling guidance.[3]
-
Hazards: May cause skin and serious eye irritation. May cause respiratory irritation.[3]
-
Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.
Section 6: Conclusion
3-(7H-purin-6-yl)aniline is a valuable chemical scaffold for research in medicinal chemistry and drug discovery. This guide provides a comprehensive technical overview of its core properties, a robust and validated synthetic strategy via Suzuki-Miyaura coupling, and its biological context as a potential kinase inhibitor. The detailed protocols and conceptual diagrams herein serve as a foundational resource for scientists engaged in the synthesis and application of novel purine derivatives.
References
-
Naus, P., Hocek, M. Synthesis and cytostatic activity of substituted 6-phenylpurine bases and nucleosides: application of the Suzuki-Miyaura cross-coupling reactions of 6-chloropurine derivatives with phenylboronic acids. Journal of Medicinal Chemistry. [Link]
-
Cravotto, G., Orio, L. Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. MDPI. [Link]
-
Hocek, M. Synthesis of (Purin-6-yl)amino Acids. Collection of Czechoslovak Chemical Communications. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 71029, N-purin-6-ylaniline. PubChem. [Link]
-
Dolezal, M., et al. The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to Aryl- and Alkenylpurines. SciSpace. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 459521, 3-(Pyridin-3-yl)aniline. PubChem. [Link]
-
Li, Z., et al. Synthesis of aniline analogs containing different secondary amines. Clausius Scientific Press. [Link]
-
Hocek, M., et al. Synthesis of enantiomerically pure (purin-6-yl)phenylalanines and their nucleosides, a novel type of purine-amino acid conjugates. The Journal of Organic Chemistry. [Link]
-
Billingsley, K. L., Anderson, K. W., Buchwald, S. L. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Organic Chemistry Portal. [Link]
-
Journal of Chemical and Pharmaceutical Sciences. Synthesis, Characterisation of Some Novel Purine Derivatives. JCHPS. [Link]
-
Krasnov, V., et al. Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds. Semantic Scholar. [Link]
-
RSC Publishing. Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions. RSC Advances. [Link]
-
National Center for Biotechnology Information. Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. PubMed Central. [Link]
-
NextSDS. 3-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-yl}aniline — Chemical Substance Information. NextSDS. [Link]
-
Beilstein Journal of Organic Chemistry. Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation. Beilstein Journal of Organic Chemistry. [Link]
- Google Patents. CN102180800A - Synthesis method of aniline compound.
-
Krasnov, V., et al. Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds. MDPI. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. N-purin-6-ylaniline | C11H9N5 | CID 71029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-(Pyridin-3-yl)aniline | C11H10N2 | CID 459521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. scispace.com [scispace.com]
- 9. Synthesis and cytostatic activity of substituted 6-phenylpurine bases and nucleosides: application of the Suzuki-Miyaura cross-coupling reactions of 6-chloropurine derivatives with phenylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tcichemicals.com [tcichemicals.com]
- 11. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
